yGsy2p-IN-H23 -

yGsy2p-IN-H23

Catalog Number: EVT-8015373
CAS Number:
Molecular Formula: C23H27N3O2
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

yGsy2p-IN-H23 is classified as a substituted imidazole compound, with its chemical structure denoted as rac-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol. It was identified through a fluorescence polarization assay aimed at screening for inhibitors of glycogen synthase activity. The compound was synthesized and characterized in studies conducted by researchers affiliated with the Department of Biochemistry and Molecular Biology at Indiana University School of Medicine .

Synthesis Analysis

The synthesis of yGsy2p-IN-H23 involves several key steps, which include:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various organic reactions.
  2. Key Reactions:
    • Formation of the Imidazole Ring: This is achieved through cyclization reactions involving substituted phenolic compounds.
    • Substitution Reactions: The introduction of functional groups such as methoxy and pyrrolidine moieties is performed using nucleophilic substitution methods.
    • Purification: The final product is purified using techniques such as column chromatography to ensure high purity levels necessary for biological testing.
  3. Technical Parameters:
    • Reaction conditions, including temperature, solvent choice, and reaction time, are optimized to maximize yield and purity.
    • Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

The molecular structure of yGsy2p-IN-H23 has been elucidated using X-ray crystallography, revealing a complex arrangement that allows it to effectively bind to yGsy2p. Key features include:

  • Binding Pocket Interaction: yGsy2p-IN-H23 binds within the uridine diphosphate glucose binding pocket of yGsy2p, which is crucial for its inhibitory action.
  • Hydrogen Bonding: The compound forms hydrogen bonds with specific residues in the active site, notably between the phenolic hydroxyl group and the nitrogen backbone of leucine 481.
  • Hydrophobic Interactions: The structure also showcases significant hydrophobic interactions that stabilize binding, including interactions with tyrosine 492 and phenylalanine 480 .
Chemical Reactions Analysis

yGsy2p-IN-H23 primarily functions as an inhibitor of glycogen synthase activity. Key chemical reactions involving this compound include:

  • Inhibition Mechanism: Upon binding to yGsy2p, yGsy2p-IN-H23 prevents the enzyme from catalyzing the conversion of uridine diphosphate glucose to glycogen. This inhibition is quantified through kinetic assays that measure changes in enzyme activity in response to varying concentrations of the inhibitor.
  • Kinetic Parameters: The inhibitory constant (IC50) for yGsy2p-IN-H23 against human glycogen synthase 1 (hGYS1) is reported to be approximately 875 µM, indicating its potency as an inhibitor .
Mechanism of Action

The mechanism by which yGsy2p-IN-H23 exerts its inhibitory effects involves:

  • Competitive Inhibition: The compound competes with uridine diphosphate glucose for binding at the active site of yGsy2p. This competitive nature means that increasing concentrations of substrate can overcome inhibition.
  • Structural Insights: Detailed structural analyses have shown that binding induces conformational changes in yGsy2p, further confirming its role as a competitive inhibitor. The interactions between yGsy2p-IN-H23 and key amino acid residues are critical for understanding how this compound modulates enzyme activity .
Physical and Chemical Properties Analysis

The physical and chemical properties of yGsy2p-IN-H23 contribute to its functionality:

  • Molecular Weight: Approximately 319.38 g/mol.
  • Solubility: Soluble in common organic solvents; solubility in aqueous solutions may vary based on pH.
  • Stability: Stability under physiological conditions has been assessed, ensuring that it remains effective in biological assays.

These properties are essential for determining appropriate dosages and delivery methods for potential therapeutic applications .

Applications

yGsy2p-IN-H23 has several promising applications:

  • Therapeutic Development: As a first-in-class inhibitor for yeast glycogen synthase 2, it serves as a prototype for developing treatments targeting GSDs where excess glycogen accumulation poses health risks.
  • Research Tool: It can be used in biochemical assays to study glycogen metabolism and the role of glycogen synthase in various cellular processes.
  • Analog Development: The insights gained from yGsy2p-IN-H23 have informed the design of over 500 analogs aimed at improving potency and selectivity against human glycogen synthase variants .
Introduction to Glycogen Synthase (GS) as a Therapeutic Target

Pathological Role of Glycogen Overaccumulation in GSDs

In Pompe disease (GSD II), deficient lysosomal acid α-glucosidase (GAA) causes glycogen accumulation within lysosomes, impairing autophagy and mitochondrial function. This leads to progressive myopathy and neuronal dysfunction, even with enzyme replacement therapy (ERT) [4]. Lafora disease features malin-laforin complex defects, resulting in hyperphosphorylated, poorly branched glycogen aggregates (Lafora bodies) that trigger neurodegeneration and fatal epilepsy [2] [7]. In Cori disease (GSD III), debranching enzyme deficiency causes cytosolic accumulation of structurally abnormal glycogen with short outer chains, driving hepatomegaly, fibrosis, and myopathy [10]. Andersen disease (GSD IV) manifests with amylopectin-like polyglucosan deposits due to branching enzyme deficiency, causing cirrhosis and neuromuscular pathology [7].

Mechanistic Rationale for Targeting GS in Pompe, Cori, Andersen, and Lafora Diseases

Pharmacological GS inhibition addresses the root metabolic dysfunction in these GSDs:

  • Reduces substrate accumulation: Directly limits glycogen synthesis, complementing ERT in Pompe disease by reducing lysosomal burden [2]
  • Prevents polyglucosan formation: Normalizes glycogen structure by balancing chain elongation (GS) and branching (GBE1) activities [7]
  • Rescues cellular phenotypes: Mouse models of Lafora disease show reduced Lafora bodies and neurodegeneration upon genetic GYS1 suppression [2]

GS inhibitors thus provide a disease-modifying strategy distinct from symptomatic approaches like ketogenic diets or ERT.

Evolutionary Conservation of GS Isoforms: Yeast (yGsy2p) vs. Human (hGYS1/hGYS2)

The catalytic core of GS is evolutionarily conserved, enabling yeast-based inhibitor screening:

  • Structural homology: yGsy2p (yeast isoform) shares >80% active-site identity with human GYS1 (muscle/liver) and GYS2 (liver-specific) [1] [2]
  • Functional equivalence: UDP-glucose binding pockets are nearly identical, allowing yeast crystallography to guide human inhibitor design [2]
  • Validation evidence: X-ray structures (2.85 Å resolution) confirm H23 binding at the UDP-glucose site of yGsy2p, mirrored in human GS isoforms [2]

Table 2: Key Biochemical Properties of yGsy2p-IN-H23

ParameterValueSignificance
hGYS1 IC₅₀875 µMFirst-generation inhibitor benchmark
hGYS1 KiNot reportedLower affinity than optimized pyrazoles
Cellular ActivityNear-complete GS inhibition at 100 µMValidation in HEK293-PTG and Rat-1 cells
SelectivityCompetitive for UDP-glucose siteTargeted mechanism with minimal off-target risk [1] [2]

Properties

Product Name

yGsy2p-IN-H23

IUPAC Name

2-methoxy-4-[3-[2-(1-methylpyrrolidin-2-yl)ethyl]-5-phenylimidazol-4-yl]phenol

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C23H27N3O2/c1-25-13-6-9-19(25)12-14-26-16-24-22(17-7-4-3-5-8-17)23(26)18-10-11-20(27)21(15-18)28-2/h3-5,7-8,10-11,15-16,19,27H,6,9,12-14H2,1-2H3

InChI Key

YGPHAIXUDLLWHC-UHFFFAOYSA-N

SMILES

CN1CCCC1CCN2C=NC(=C2C3=CC(=C(C=C3)O)OC)C4=CC=CC=C4

Canonical SMILES

CN1CCCC1CCN2C=NC(=C2C3=CC(=C(C=C3)O)OC)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.